Bienvenue dans la boutique en ligne BenchChem!

N1-(furan-2-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Antimicrobial resistance Gram-positive bacteria Minimum Inhibitory Concentration (MIC)

Differentiated oxalamide combining hydrogen-bonding linker, furan ring, and sterically demanding phenylsulfonyl-pyrrolidine group. Superior antimicrobial potency (2-fold MIC S. aureus) and enhanced CA II isozyme selectivity (5-fold) over in-class analogs. Favorable physicochemical profile (LogP 2.1, solubility 120 µM) supports oral bioavailability for in vivo models. Ideal scaffold for focused library design targeting Gram-positive pathogens and isozyme-selective CA therapeutics. Research-use-only chemical with competitive pricing; request a quote for batch-specific purity and packaging.

Molecular Formula C18H21N3O5S
Molecular Weight 391.44
CAS No. 896268-95-4
Cat. No. B2590737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(furan-2-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
CAS896268-95-4
Molecular FormulaC18H21N3O5S
Molecular Weight391.44
Structural Identifiers
SMILESC1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC=CO3
InChIInChI=1S/C18H21N3O5S/c22-17(18(23)20-13-15-7-5-11-26-15)19-12-14-6-4-10-21(14)27(24,25)16-8-2-1-3-9-16/h1-3,5,7-9,11,14H,4,6,10,12-13H2,(H,19,22)(H,20,23)
InChIKeyPVXIESJLDHHVNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(Furan-2-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide (CAS 896268-95-4): A Structurally Distinctive Oxalamide for Targeted Chemical Biology


N1-(furan-2-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide belongs to a class of synthetically tailored oxalamides that incorporate a furan-containing N1-terminus and a phenylsulfonyl-pyrrolidine N2-terminus. This dual pharmacophore architecture distinguishes it from simpler bis-oxalamides and mono-sulfonamide analogs. The compound is primarily sourced for early-stage medicinal chemistry and chemical biology applications where its unique combination of a hydrogen-bonding oxalamide linker, an aromatic furan ring, and a sterically demanding phenylsulfonyl-pyrrolidine group provides a distinct interaction profile for target engagement . Its molecular formula is C18H21N3O5S (molecular weight: 391.44 g/mol), and it is supplied as a research-grade chemical for in vitro and in vivo non-human studies .

Why Generic Substitution of N1-(furan-2-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is Not Advised


Simple oxalamide analogs such as N,N'-bis(furan-2-ylmethyl)oxalamide (BFMO, CAS 69010-90-8) or N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide lack the sterically bulky and electron-withdrawing phenylsulfonyl-pyrrolidine motif, which is critical for orienting the molecule within certain enzyme active sites . Conversely, analogs that retain the phenylsulfonyl-pyrrolidine moiety but use a simple alkyl or benzyl N1-substituent (e.g., N1-methyl or N1-benzyl derivatives) forfeit the furan-mediated π-stacking and hydrogen-bonding interactions that can enhance target selectivity . In the sulfonamide series, changing the sulfonyl group from phenyl to thiophene (e.g., CAS 896281-48-4) alters the electronic character and the spatial occupancy of the sulfonamide, leading to significant shifts in antimicrobial and enzyme-inhibition profiles . Therefore, for research applications where the specific geometry and electronic distribution of the phenylsulfonyl-pyrrolidine/furan combination is required, generic interchange with other in-class compounds is not scientifically justified.

Quantitative Differentiation Evidence for N1-(furan-2-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide (896268-95-4)


Antimicrobial Activity: Phenylsulfonyl Analog vs. Thiophene Analog

In standardized antimicrobial susceptibility assays, the phenylsulfonyl analog (896268-95-4) exhibited a 2-fold more potent MIC against Staphylococcus aureus compared to its thiophene sulfonyl congener. The difference is attributed to the phenyl ring's optimal steric and electronic complementarity within the target bacterial enzyme .

Antimicrobial resistance Gram-positive bacteria Minimum Inhibitory Concentration (MIC)

Enzyme Inhibition Selectivity: Phenylsulfonyl vs. Tosyl Analog

The phenylsulfonyl derivative displayed a 5-fold selectivity window for carbonic anhydrase II (CA II) over CA I, whereas the tosyl (4-methylphenylsulfonyl) analog showed equipotent inhibition, indicating that the phenylsulfonyl group provides a structural basis for isozyme discrimination .

Carbonic anhydrase inhibition Isozyme selectivity IC50

Solubility and Formulation Advantage: Phenylsulfonyl vs. Alkyl Derivatives

The phenylsulfonyl moiety enhances aqueous solubility by 1.8-fold relative to the cyclohexyl-substituted analog, while maintaining a LogP within the optimal drug-like range (LogP < 3) .

Aqueous solubility LogP Drug-likeness

Optimized Application Scenarios for N1-(furan-2-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide (896268-95-4)


Gram-Positive Antibacterial Lead Optimization

The phenylsulfonyl analog's 2-fold superior MIC against S. aureus over the thiophene congener positions it as a privileged scaffold for initiating structure-activity relationship campaigns against drug-resistant Gram-positive pathogens. Researchers can leverage this differentiated potency to design focused libraries that optimize the phenylsulfonyl-pyrrolidine portion while retaining the furan N1-terminus for target binding.

Carbonic Anhydrase II-Selective Inhibitor Development

The 5-fold selectivity for CA II over CA I achieved with the phenylsulfonyl group makes this compound an excellent starting point for developing isozyme-selective therapeutics for glaucoma, epilepsy, or altitude sickness. The selectivity profile avoids the undesirable inhibition of CA I, which is widely expressed and linked to side effects.

Preclinical Pharmacokinetic Studies Requiring Balanced Solubility and Permeability

With an aqueous solubility of 120 µM and a LogP of 2.1 , the compound falls within a desirable range for oral bioavailability. This property profile supports its use in in vivo efficacy models where both dissolution and membrane permeation are critical, reducing the need for complex formulation approaches early in lead optimization.

Quote Request

Request a Quote for N1-(furan-2-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.